2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
Description
Historical Development of Benzimidazole Chemistry
Benzimidazole chemistry originated in 1872 with Hoebrecker's reduction of 2-nitro-4-methylacetanilide to yield the first benzimidazole derivative. The field advanced significantly during mid-20th century vitamin B~12~ research, where the benzimidazole nucleus was identified as a stable platform for drug development. Key milestones include:
Table 1: Historical Milestones in Benzimidazole Synthesis
Modern synthesis typically employs o-phenylenediamine (OPD) condensation with carbonyl sources under acidic conditions. The development of green chemistry approaches using catalysts like K~4~[Fe(CN)~6~] and ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) solvents marked a paradigm shift toward sustainable production.
Significance of Acetamide Functionalization in Heterocyclic Compounds
Acetamide incorporation enhances benzimidazoles' hydrogen-bonding capacity and metabolic stability. The 2-chloroacetamide group in particular enables:
- Nucleophilic substitution reactions at the α-carbon
- Conformational restriction through steric effects
- Enhanced binding to ATP-binding pockets in kinase targets
Table 2: Comparative Reactivity of Benzimidazole Acetamides
| Substituent Position | Reactivity Profile | Biological Implications |
|---|---|---|
| N~1~ | Hydrogen bond donor | Enzyme active site interactions |
| C~2~ (chloroacetamide) | Electrophilic alkylation capacity | Covalent inhibitor potential |
| Benzene ring (5-pos) | π-Stacking interactions | Nucleic acid binding modulation |
Recent studies demonstrate that 2-chloroacetamide derivatives undergo regioselective ring-opening reactions under physiological conditions, making them valuable prodrug candidates. The electron-withdrawing chlorine atom further activates the acetamide carbonyl toward nucleophilic attack.
Positioning Within Medicinal Chemistry
2-Chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide occupies a unique chemical space due to:
- Tautomeric versatility : The 2-oxo-2,3-dihydro group allows keto-enol tautomerism, enabling pH-dependent solubility
- Spatial orientation : Methyl linkage at C~5~ positions the acetamide moiety perpendicular to the benzimidazole plane
- Electrophilic hotspots : Chlorine and carbonyl groups create distinct regions for covalent and non-covalent interactions
This compound's structural features make it particularly suitable for targeting cysteine-rich regions in viral proteases and oncology-related kinases. The dihydrobenzimidazolone core provides improved metabolic stability compared to fully aromatic analogs while maintaining π-π stacking capabilities.
Current Research Landscape
Recent advances focus on three primary areas:
Table 3: Emerging Research Directions (2020–2025)
Notably, photochemical studies using 277 nm irradiation revealed novel reaction pathways involving ring-opening isomerization to isocyanoaniline derivatives. Concurrently, synthetic innovations employ zirconia-based catalysts to achieve benzimidazole-acetamide coupling under mild conditions.
Properties
IUPAC Name |
2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-4-9(15)12-5-6-1-2-7-8(3-6)14-10(16)13-7/h1-3H,4-5H2,(H,12,15)(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCDPVVIQYSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with chloroacetic acid in the presence of a suitable catalyst, such as thionyl chloride or oxalyl chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, continuous flow systems, and advanced purification techniques to achieve commercial-grade quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reactions with nucleophiles or electrophiles, often facilitated by strong acids or bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzimidazoles or chloroacetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a biological probe in studying enzyme mechanisms and as an inhibitor for certain enzymes.
Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of bacterial infections and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-N-(2-Oxo-2,3-Dihydro-1H-Indol-5-Yl)Acetamide
- Structure : Replaces the benzimidazole core with an indole ring.
- Synthesis : Prepared via catalytic hydrogenation of 5-nitro-1,3-dihydro-2H-indol-2-one, followed by reaction with 2-chloroacetyl chloride .
- Applications: Intermediate in antitumor agents (e.g., derivatives targeting nonsmall-cell lung cancer) .
2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-Yl)-Acetamide
- Structure : Features a 1,3,5-oxadiazole ring instead of benzimidazole.
- Synthesis: Synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine .
- Applications: Potential as a bioactive scaffold due to oxadiazole’s electron-withdrawing properties and metabolic stability.
- Key Difference : Oxadiazole’s rigid, planar structure may enhance binding to hydrophobic enzyme pockets compared to benzimidazole’s fused ring system.
Analogues with Varied Substituents on the Acetamide Chain
2-Amino-N-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-5-Yl)Acetamide Hydrochloride
- Structure: Substitutes chloro with an amino group on the acetamide.
- Properties: The amino group increases nucleophilicity, altering reactivity in downstream modifications. Available commercially for research (e.g., Santa Cruz Biotechnology, sc-341337) .
- Key Difference: Enhanced solubility in aqueous media due to protonation of the amino group.
2-Chloro-N-(2-Hydroxypyridin-3-Yl)Acetamide
- Structure : Contains a hydroxypyridine ring instead of benzimidazole.
- Properties : Hydroxypyridine’s tautomeric equilibria and hydrogen-bonding capacity may influence crystal packing and solubility .
- Commercial Availability : Priced at $400–$4800 depending on quantity (Catalog HB024) .
Agrochemically Relevant Chloroacetamides
Metazachlor and Dimethachlor
- Structures : Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) .
- Applications : Pre-emergent herbicides targeting weed control in crops.
- Key Difference : Bulky alkyl/aryl substituents enhance soil persistence and target specificity compared to the benzimidazole derivative’s smaller heterocyclic core.
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzimidazole core warrants exploration in kinase inhibition or DNA intercalation, given precedent in analogous structures .
- Synthetic Challenges : Chloroacetamide’s reactivity may necessitate optimized conditions to avoid hydrolysis or undesired alkylation .
- Data Limitations : Predicted properties (e.g., pKa, solubility) for many analogues are absent in the evidence, highlighting the need for experimental characterization.
Biological Activity
2-Chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
The compound's chemical structure and properties are essential for understanding its biological activity. The following table summarizes key characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 239.66 g/mol |
| Molecular Formula | C10H10ClN3O2 |
| SMILES | C(c1ccc2c(c1)NC(N2)=O)NC(C[Cl])=O |
| LogP | 0.6389 |
| Polar Surface Area | 60.437 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had MIC values as low as 0.22 μg/mL, indicating potent antibacterial activity .
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral potential. Specific compounds have demonstrated efficacy against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II . This suggests that this compound could be explored further for antiviral applications.
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory properties of benzimidazole derivatives. Compounds in this class have been shown to inhibit inflammatory pathways by blocking specific enzymes involved in the inflammatory response, such as Lck and IRAK4 . This positions them as potential candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in ACS Omega evaluated the antimicrobial efficacy of several pyrazole derivatives alongside benzimidazole compounds. The study found that the benzimidazole derivatives exhibited superior activity compared to traditional antibiotics, showcasing their potential in overcoming antibiotic resistance .
- Antiviral Properties : Research on benzimidazole derivatives indicated their ability to inhibit viral replication without significant cytotoxicity, making them promising candidates for further development in antiviral therapy .
- Anti-inflammatory Mechanism : A comprehensive review revealed that certain benzimidazole derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their role in modulating immune responses .
Q & A
Q. Advanced Consideration :
- Catalytic Optimization : Explore green solvents (e.g., ionic liquids) or microwave-assisted synthesis to reduce reaction time and energy consumption.
- Byproduct Analysis : Use HPLC or GC-MS to monitor intermediates and adjust stoichiometry .
How can spectroscopic techniques (NMR, IR) and computational methods be integrated to confirm the structure of this compound?
Q. Basic Research Focus
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3275 cm⁻¹) .
- NMR :
- ¹H NMR : Look for signals from the benzimidazole NH (~δ 9.5–10.5 ppm) and methylene protons adjacent to the acetamide group (~δ 4.1–4.3 ppm) .
- ¹³C NMR : Confirm the carbonyl carbon (C=O) at ~166–168 ppm .
Q. Advanced Consideration :
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms (e.g., keto-enol equilibria in the benzimidazole ring) .
What strategies are recommended for evaluating the biological activity of this compound, particularly its interactions with bacterial targets?
Q. Basic Research Focus
- Antimicrobial Assays : Use broth microdilution to determine MIC against Gram-negative (e.g., Klebsiella pneumoniae) and Gram-positive pathogens .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Q. Advanced Consideration :
- Synergy Studies : Test combinations with β-lactams or fluoroquinolones using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Target Identification : Use molecular docking to predict binding to bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .
How does the compound’s crystal structure influence its physicochemical properties and bioavailability?
Q. Basic Research Focus
Q. Advanced Consideration :
- Polymorph Screening : Explore co-crystallization with carboxylic acids to enhance dissolution rates.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in the benzimidazole ring) to predict stability under storage conditions .
How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and pharmacological profile?
Q. Basic Research Focus
- SAR Studies : Compare activity of analogs with substituents at the benzimidazole 5-position (e.g., -Cl vs. -F) using in vitro assays ().
- Electrophilicity : Assess the chloroacetamide group’s reactivity via nucleophilic substitution kinetics with thiols (e.g., glutathione) .
Q. Advanced Consideration :
- Metabolite Profiling : Use LC-MS to identify degradation products in liver microsomes and adjust substituents to reduce toxicity .
What computational tools are effective for modeling the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate binding to bacterial topoisomerases using GROMACS or AMBER to study conformational stability .
- QSAR Modeling : Build regression models correlating substituent electronic parameters (e.g., Hammett constants) with antibacterial activity .
How can scalability challenges be addressed during process development?
Q. Advanced Research Focus
- Flow Chemistry : Optimize residence time and temperature in continuous reactors to minimize byproduct formation ().
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
What analytical methods are critical for resolving contradictions in reported biological data?
Q. Advanced Research Focus
- Meta-Analysis : Cross-reference bioactivity data with purity assessments (HPLC >98%) and confirm batch-to-batch consistency .
- Counterion Effects : Investigate salt forms (e.g., hydrochloride vs. free base) on solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
